molecular formula C11H15NO2 B12120500 2-Amino-3-(3-ethylphenyl)propanoic acid

2-Amino-3-(3-ethylphenyl)propanoic acid

Cat. No.: B12120500
M. Wt: 193.24 g/mol
InChI Key: VBHQPSVGLVGLLD-UHFFFAOYSA-N
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Description

2-Amino-3-(3-ethylphenyl)propanoic acid is a non-proteinogenic amino acid structurally analogous to phenylalanine, featuring a 3-ethylphenyl substituent at the β-carbon. The ethyl group at the 3-position may influence lipophilicity, steric bulk, and metabolic stability compared to derivatives with halogens, hydroxyl groups, or heterocyclic moieties .

Properties

IUPAC Name

2-amino-3-(3-ethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHQPSVGLVGLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry of the product. The reaction typically starts with the preparation of a suitable precursor, such as a 3-ethylphenyl-substituted aldehyde, which is then subjected to a series of reactions including reductive amination and subsequent hydrolysis to yield the desired amino acid .

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-amino-3-(3-ethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-ethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular weight, solubility, and lipophilicity. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
2-Amino-3-(3-ethylphenyl)propanoic acid 3-ethylphenyl C₁₁H₁₅NO₂ 193.24 High lipophilicity (predicted) -
D-Tyrosine 4-hydroxyphenyl C₉H₁₁NO₃ 181.19 Polar due to -OH group; lower logP
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-fluoro-4-hydroxyphenyl C₉H₁₀FNO₃ 199.18 Enhanced polarity; potential H-bonding
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 3,5-diiodo-4-hydroxyphenyl C₉H₉I₂NO₃ 449.99 High molecular weight; iodine increases density
2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid 5-bromoindole C₁₁H₁₀BrN₂O₂ 297.11 Bulky indole ring; aromatic interactions

Notes:

  • The ethyl group in 2-amino-3-(3-ethylphenyl)propanoic acid likely enhances lipophilicity compared to hydroxylated derivatives (e.g., D-tyrosine), favoring membrane permeability but reducing aqueous solubility .

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